molecular formula C25H21ClN2O3S B4569586 methyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate

methyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate

Cat. No.: B4569586
M. Wt: 465.0 g/mol
InChI Key: GVHQHISNVAIUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C25H21ClN2O3S and its molecular weight is 465.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.0961414 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Optical Properties

The study of structural and optical properties of related 4H-pyrano [3, 2-c] quinoline derivatives highlights the nanocrystalline nature of these compounds upon thermal deposition to form thin films. Spectral measurements, such as FTIR, indicated no change in chemical bonds post-deposition. Optical properties were determined based on transmittance and reflectance, revealing insights into the absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength. The electron transition type and optical energy gaps were analyzed, providing a foundational understanding of the material's optical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

Another significant area of research on similar 4H-pyrano[3,2-c]quinoline derivatives focuses on their photovoltaic properties and applications in organic–inorganic photodiode fabrication. These compounds, upon deposition using the thermal evaporation technique, demonstrated rectification behavior and photovoltaic properties under both dark and illumination conditions. Studies on electrical properties and device fabrication parameters underscored the potential of these materials in photodiode applications, suggesting the substitution groups like chlorophenyl can enhance diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Reactivity

Research on the synthesis and reactivity of quinoline-3-carboxamide, a compound with structural similarities, provided insights into its synthesis process and potential applications. The synthesis involved high-yielding aminolysis reactions and highlighted an equilibrium between different forms of the compound. The study contributes to our understanding of the chemical behavior of such compounds, potentially relevant to the synthesis and applications of methyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate (Jansson et al., 2006).

Properties

IUPAC Name

methyl 2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3S/c1-4-17-14(2)32-24(22(17)25(30)31-3)28-23(29)19-13-21(15-9-11-16(26)12-10-15)27-20-8-6-5-7-18(19)20/h5-13H,4H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHQHISNVAIUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate
Reactant of Route 3
methyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate
Reactant of Route 6
methyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.